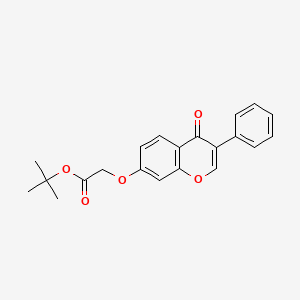
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate is a chemical compound with a complex structure that includes a chromen-7-yl group, a phenyl group, and a tert-butyl ester.
准备方法
The synthesis of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 4-oxo-3-phenylchromen-7-ol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
科学研究应用
tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of polymers or as a stabilizer in various chemical processes.
作用机制
The mechanism of action of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromen-7-yl group may play a role in binding to these targets, while the phenyl group can enhance the compound’s stability and specificity. The tert-butyl ester group may influence the compound’s solubility and bioavailability .
相似化合物的比较
Similar compounds to tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate include:
Tert-butyl 2-(2-oxo-3-phenylchromen-7-yl)oxyacetate: This compound has a similar structure but with a different position of the oxo group.
Tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: This compound has an ethyl group instead of a phenyl group. The uniqueness of tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
生物活性
Tert-butyl 2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)acetate, known for its structural complexity and potential therapeutic applications, is a derivative of chromenone, a class of compounds recognized for diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C21H20O5 with a molecular weight of 352.38 g/mol. Its structure features a chromenone core, which is significant for its biological interactions.
1. Antioxidant Activity
Studies have indicated that compounds derived from chromenones exhibit substantial antioxidant properties. For instance, flavonoids related to chromenone structures were shown to scavenge free radicals effectively, thereby mitigating oxidative stress in biological systems .
2. Anti-inflammatory Effects
Research indicates that chromenone derivatives can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). In vitro studies demonstrated that certain derivatives displayed dual inhibitory effects against AChE and BChE, which are crucial in neuroinflammation processes .
3. Antiviral Activity
Tert-butyl derivatives have been evaluated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV). In comparative studies, these compounds exhibited higher anti-TMV activities than natural products like apigenin, suggesting their potential as antiviral agents .
4. Cytotoxicity Against Cancer Cells
The cytotoxic effects of chromenone derivatives on various cancer cell lines have been documented. For example, certain derivatives were tested against MCF-7 breast cancer cells, showing promising results in inhibiting cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
- Molecular Interactions : Docking studies suggest that the compound interacts with specific residues in target proteins, enhancing its binding affinity and biological activity .
Case Study 1: Antioxidant Evaluation
A series of experiments were conducted to assess the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated significant scavenging activity on DPPH radical assays, demonstrating its potential as a natural antioxidant .
Case Study 2: Cytotoxicity Assessment
In vitro assays on MCF-7 cells revealed that the compound exhibited an IC50 value comparable to established chemotherapeutic agents. This suggests its potential application in cancer therapy .
Data Tables
属性
IUPAC Name |
tert-butyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)26-19(22)13-24-15-9-10-16-18(11-15)25-12-17(20(16)23)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQWXHBIKOUNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













